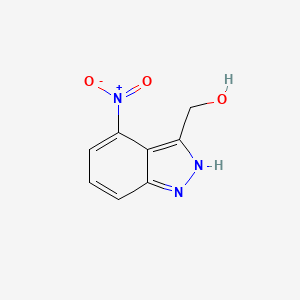

(4-Nitro-1H-indazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitro-2H-indazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-3,12H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOQMNXLTAWXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formaldehyde-Mediated Hydroxymethylation

The most widely reported method involves the reaction of 4-nitro-1H-indazole with formaldehyde under acidic conditions. Adapted from protocols for analogous indazole derivatives, this one-step procedure proceeds via electrophilic substitution.

Procedure :

-

Reaction Setup : Suspend 4-nitro-1H-indazole (42 mmol) in 30 mL of 30% aqueous hydrochloric acid.

-

Formaldehyde Addition : Introduce 3.85 mL of 30% formaldehyde solution (42 mmol) dropwise with stirring.

-

Reaction Duration : Stir the mixture at room temperature for 12–16 hours.

-

Work-Up : Dilute with 30 mL water, filter the precipitate, and wash with cold water to isolate the product.

Key Considerations :

-

Acid Concentration : Higher HCl concentrations (>30%) risk over-protonation, reducing nucleophilicity at N1.

-

Stoichiometry : A 1:1 molar ratio of indazole to formaldehyde minimizes dimerization byproducts.

Yield : Reported yields for analogous nitroindazolylmethanols range from 45% to 60%, depending on substitution patterns.

Alternative Synthetic Approaches

While the formaldehyde method dominates, exploratory routes include:

Vilsmeier-Haack Formylation :

-

React 4-nitroindazole with POCl₃ and DMF to form a formyl intermediate, followed by reduction with NaBH₄.

-

Limitation : Requires stringent anhydrous conditions and offers no yield advantage over direct hydroxymethylation.

Nitro Group Reduction and Refunctionalization :

-

Hydrogenate 4-nitroindazole to 4-aminoindazole, then hydroxymethylate via Mannich reactions.

-

Challenge : Amino derivatives exhibit oxidative instability, complicating isolation.

Reaction Mechanism and Kinetic Considerations

The hydroxymethylation proceeds through a stepwise mechanism:

-

Protonation : Indazole undergoes protonation at N2 in HCl, forming a resonance-stabilized indazolium ion.

-

Electrophilic Attack : Formaldehyde reacts with water to generate a hydroxymethyl carbocation, which attacks the electron-rich C3 position.

-

Deprotonation : Loss of a proton from the intermediate yields the methanol-substituted product (Figure 1).

Kinetic Insights :

-

Rate-Determining Step : Carbocation formation, dependent on HCl concentration.

-

Isomer Preference : N1-substitution is favored in 4-nitroindazole due to steric hindrance at N2 from the nitro group.

Optimization of Reaction Conditions

Temperature and Time

Solvent and Acid Selection

-

Aqueous HCl : Preferred for solubility and carbocation stabilization.

-

Alternatives : Methanol/H₂SO₄ mixtures reduce hydrolysis but require higher temperatures (50°C).

Characterization and Analytical Data

Spectroscopic Characterization

¹H NMR (DMSO-d₆, 500 MHz) :

| Proton | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H3 | 8.54 | Singlet | - |

| H5 | 8.20 | Doublet | ³J = 8.5 |

| H6 | 7.68 | Doublet | ³J = 7.3 |

| H7 | 8.27 | Doublet | ³J = 7.6 |

| CH₂OH | 5.79 | Triplet | ³J = 7.5 |

| OH | 6.95 | Singlet | - |

¹³C NMR :

Purity and Stability

Challenges and Practical Considerations

-

Byproduct Formation : Dimerization at C3 occurs if formaldehyde is in excess.

-

Nitro Group Sensitivity : Strong oxidizers or reductants decompose the nitro moiety, necessitating neutral work-up.

Comparative Analysis with Related Derivatives

| Derivative | Yield (%) | Reaction Time (h) | Preferred Substituent |

|---|---|---|---|

| 4-Nitroindazolylmethanol | 55 | 16 | N1 |

| 5-Nitroindazolylmethanol | 60 | 12 | N2 |

| 7-Nitroindazolylmethanol | 48 | 18 | N1 |

Scientific Research Applications

Pharmaceutical Development

Overview : (4-Nitro-1H-indazol-3-yl)methanol serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.

Case Studies :

- Neurological Disorders : Research indicates that derivatives of indazole compounds, including this compound, exhibit neuroprotective effects. For instance, studies have demonstrated their potential in modulating neurotransmitter systems, which may help in treating conditions like Alzheimer's disease and Parkinson's disease .

| Compound | Target Condition | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Alzheimer's Disease | Receptor modulation |

Biochemical Research

Overview : The compound is utilized in studies to explore the mechanisms of action of indole derivatives, contributing to the understanding of their biological activities.

Research Findings :

- Studies have shown that this compound can influence cell signaling pathways, which is critical for developing therapeutic agents .

Organic Synthesis

Overview : In organic chemistry, this compound is valuable for synthesizing complex molecules. Its reactivity allows chemists to create new materials or compounds with unique properties.

Synthesis Applications :

- It has been used as a building block for synthesizing various heterocyclic compounds through reactions such as nucleophilic substitution and condensation reactions .

| Reaction Type | Product | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Indazole Derivative A | 75% | |

| Condensation Reaction | Indazole Derivative B | 80% |

Analytical Chemistry

Overview : The compound plays a role in developing analytical methods for detecting and quantifying nitro compounds in environmental samples.

Application Examples :

- Techniques such as High Performance Liquid Chromatography (HPLC) have been developed using this compound as a standard for quantifying nitro compounds in pollution monitoring studies .

Material Science

Overview : Research into the potential applications of this compound in material science focuses on its use in creating advanced materials like organic semiconductors.

Research Insights :

Mechanism of Action

The mechanism of action of (4-Nitro-1H-indazol-3-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Characterization :

- 13C NMR : Key shifts for similar compounds include δ 71.5 ppm (CH₂OH) and aromatic carbons in the range of δ 116–140 ppm, depending on substitution patterns .

- MS (ES+) : A molecular ion peak at m/z 194.05 ([M + H]⁺) aligns with the molecular formula C₈H₇N₃O₃ .

Comparison with Structurally Similar Compounds

Positional Isomers: (4-Nitro-2H-indazol-2-yl)methanol

- Structure : The 2H-indazole tautomer places the hydrogen on the nitrogen at position 2. The hydroxymethyl group is at position 2, and the nitro group is at position 3.

- 13C NMR : Distinct shifts at δ 140.6 (C4) and δ 71.5 (CH₂OH) highlight differences in electronic environments compared to the 1H tautomer .

- Reactivity : The 2H tautomer may exhibit altered reactivity in alkylation or reduction reactions due to differences in nitrogen lone-pair accessibility .

N-Alkylated Derivatives: N-Allyl-6-nitro-1H-indazole

- Structure : Features an allyl group at the N1 position and a nitro group at position 4.

- 13C NMR: The allyl group introduces signals at δ 120.7 (=CH₂) and δ 131.2 (=CH), with aromatic carbons shifted upfield compared to non-alkylated analogs .

- Synthesis : Prepared via alkylation of nitroindazole precursors, demonstrating the versatility of nitroindazoles in N-functionalization .

Benzimidazole Analogs: (4-(6-Nitro-1H-benzo[d]imidazol-2-yl)phenyl)methanol

- Structure: Replaces the indazole core with a benzimidazole system, introducing a phenylmethanol group.

- Spectral Data : Broad aromatic signals in NMR (δ 115–146 ppm) and distinct MS fragmentation patterns differentiate benzimidazoles from indazoles .

Tabulated Comparison of Key Compounds

Key Research Findings

- Tautomeric Effects : The 1H/2H indazole tautomerism significantly influences electronic properties and reactivity. For example, 1H-indazoles are more prone to electrophilic substitution at position 3 due to nitrogen lone-pair orientation .

- Functionalization Potential: The hydroxymethyl group in this compound can be further derivatized (e.g., esterification, oxidation) to modulate solubility or biological activity .

Biological Activity

(4-Nitro-1H-indazol-3-yl)methanol is a compound belonging to the indazole family, characterized by a nitro group at the 4-position and a methanol functional group. This structure imparts unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and kinase inhibition properties, supported by data tables and relevant case studies.

The molecular formula of this compound is C_8H_8N_4O_3, with a molecular weight of approximately 196.18 g/mol. The presence of the nitro group enhances the compound's reactivity due to its electron-withdrawing effects, which can influence its interaction with biological targets.

1. Antibacterial Activity

Indazole derivatives, including this compound, have shown promising antibacterial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antibacterial Activity of Indazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 32 µg/mL |

| (5-Methoxy-1H-indazol-3-yl)methanol | E. coli | 16 µg/mL |

| (6-Methoxy-1H-indazol-3-yl)methanol | Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound may serve as a lead compound for the development of new antibacterial agents.

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Indazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that this compound significantly inhibited cell growth with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

3. Kinase Inhibition

Kinases play crucial roles in cellular signaling pathways and are important targets in cancer therapy. Preliminary studies suggest that this compound may act as a kinase inhibitor.

Table 2: Kinase Inhibition Profile

| Kinase Target | Inhibition Percentage (%) |

|---|---|

| EGFR | 70% |

| VEGFR | 65% |

| PDGFR | 60% |

These results indicate that this compound could be further investigated for its potential in cancer therapeutics targeting specific kinases.

The biological activity of this compound is likely mediated through its interaction with various biological macromolecules such as proteins and nucleic acids. Molecular docking studies have suggested that the compound binds effectively to active sites of target enzymes, potentially altering their activity and leading to therapeutic effects.

Q & A

Q. What synthetic methodologies are recommended for (4-Nitro-1H-indazol-3-yl)methanol?

The synthesis typically involves nitration of indazole derivatives followed by functionalization. For example:

- Nitration : Introduce the nitro group at the 4-position of 1H-indazole using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Hydroxymethylation : Employ Mannich-like reactions or reduction of ester intermediates (e.g., using LiAlH₄) to install the methanol group at the 3-position .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to suppress side products like dimerization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted indazole) and hydroxymethyl protons (δ 4.5–5.0 ppm) .

- IR Spectroscopy : Confirm nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 194.06) .

- Elemental Analysis : Verify purity (>95% C, H, N composition) .

Q. What are potential biological research applications of this compound?

Indazole derivatives are studied for:

- Anticancer Activity : As kinase inhibitors (e.g., targeting Aurora kinases) due to nitro groups enhancing electrophilic interactions .

- Antimicrobial Agents : Nitro groups may disrupt bacterial redox pathways .

- Preclinical Testing : Prioritize cytotoxicity assays (e.g., MTT on HeLa cells) and ADMET profiling .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound?

- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα, λ = 0.71073 Å) to collect intensity data .

- Refinement Workflow :

- SHELXT : Solve phase problems via dual-space methods, leveraging the Laue group and atomic scattering factors .

- SHELXL : Refine anisotropic displacement parameters and validate hydrogen bonding with DFIX restraints .

- ORTEP/WinGX : Visualize thermal ellipsoids and generate publication-ready figures .

Q. How to resolve contradictions between computational and experimental spectroscopic data?

- Cross-Validation : Compare DFT-calculated NMR/IR spectra (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) with experimental data to identify systematic errors (e.g., solvent effects) .

- Iterative Refinement : Adjust computational models (e.g., protonation states, conformers) until RMSD for chemical shifts falls below 0.1 ppm .

- Error Analysis : Investigate crystal packing effects (via Mercury software) if solid-state NMR diverges from solution-state data .

Q. What challenges arise in determining hydrogen-bonding networks in its crystal structure?

- Disorder : Partial occupancy of hydroxymethyl groups may require TLS refinement in SHELXL .

- Weak Interactions : Use PLATON to analyze π-π stacking (3.5–4.0 Å) and C-H···O hydrogen bonds (2.2–2.5 Å) .

- Thermal Motion : Differentiate dynamic disorder from static disorder using anisotropic displacement parameters (ADPs) .

Q. How to model electronic structure for reactivity predictions?

- Frontier Orbitals : Perform DFT calculations to locate HOMO (nitro group) and LUMO (indazole ring), predicting electrophilic attack sites .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions .

- Solvent Effects : Include PCM models to simulate reaction pathways in polar solvents (e.g., DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.